3-(2,6-Dichlorophenyl)propan-1-amine
Overview
Description
3-(2,6-Dichlorophenyl)propan-1-amine is an organic compound with the molecular formula C9H11Cl2N. It is a derivative of phenylpropanamine, where the phenyl ring is substituted with two chlorine atoms at the 2 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)propan-1-amine typically involves the reaction of 2,6-dichlorobenzaldehyde with nitroethane to form 2,6-dichlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the nitropropene intermediate under high pressure and temperature conditions. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reduction process .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichlorophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylpropanamines with various functional groups.
Scientific Research Applications
3-(2,6-Dichlorophenyl)propan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2,6-Dichlorophenyl)propan-1-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dichlorophenyl)propan-1-amine: Similar structure but with different substitution pattern on the phenyl ring.
3-(2,4-Dichlorophenyl)propan-1-amine: Another isomer with chlorine atoms at different positions.
3-(2,6-Difluorophenyl)propan-1-amine: Fluorine atoms instead of chlorine, leading to different chemical properties.
Uniqueness
3-(2,6-Dichlorophenyl)propan-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of chlorine atoms at the 2 and 6 positions can enhance its stability and alter its electronic properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5H,2-3,6,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPCHDIPZYDGEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCCN)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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